9-Acridinecarboxylic acid hydrate
Overview
Description
9-Acridinecarboxylic acid hydrate is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of acridine, a tricyclic compound with a structure similar to anthracene but with a nitrogen atom replacing one of the carbon atoms in the central ring. This modification imparts unique electronic and photophysical properties to the molecule, making it useful in a variety of applications, including as a building block for more complex molecules and as a sensor for metal ions.
Synthesis Analysis
The synthesis of derivatives of 9-acridinecarboxylic acid has been reported in the literature. For instance, a high-yielding synthesis of 9-anilinoacridine-4-carboxylic acid has been developed, which has been utilized in the solid-phase synthesis of acridine-peptide conjugates . These conjugates can be analyzed using tandem mass spectrometry, indicating the potential for creating libraries of acridine-peptide compounds for the discovery of nucleic acid ligands .
Molecular Structure Analysis
The molecular structure of 9-acridinecarboxylic acid and its derivatives has been extensively studied. For example, 9-acridone-4-carboxylic acid has been established as an efficient Cr(III) fluorescent sensor, with its binding to Cr(III) confirmed by various spectroscopic techniques, including FTIR and mass spectral analysis . The equilibrium binding constant of the ligand with Cr(III) has been calculated, demonstrating the compound's potential in trace level detection and speciation studies of chromium .
Chemical Reactions Analysis
9-Acridinecarboxylic acid and its derivatives participate in a variety of chemical reactions. One derivative, 9-acridinecarbonylimidazole, has been shown to be a stable reagent for the chemiluminescent detection of hydrogen peroxide, which can be used to measure the activity of enzymes like glucose oxidase and alkaline phosphatase . Additionally, the chemiluminescence of 9-acridinepercarboxylate anion has been studied, revealing that acridone and its anion are responsible for the emission of light under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-acridinecarboxylic acid hydrate and its related compounds have been a subject of research. Studies have been conducted on the hydration equilibria of 9-acridinecarboxaldehyde, providing insights into the hydration rate constants and equilibrium constants in aqueous solution . Furthermore, the fluorescence spectral characteristics of 9-acridinecarboxylic acid and its methyl ester have been investigated, revealing information about their quantum yields and lifetimes in various solvents . These studies contribute to a deeper understanding of the unusual fluorescence behavior of related compounds like 9-anthroic acid .
Scientific Research Applications
1. Fluorescence Spectral Characteristics
9-Acridinecarboxylic acid (9-ACA) exhibits unique fluorescence spectral characteristics. Studies have shown that in different organic solvents and aqueous solutions, 9-ACA demonstrates specific fluorescence quantum yields and lifetimes. The absence of large Stokes-shifted emission in 9-ACA suggests a charge-transfer emitting state, with implications for its use in fluorescence-based applications (Dey et al., 1997).
2. Hydration Equilibria
Research into the hydration equilibria of 9-acridinecarboxaldehyde, a related compound, provides insights into the hydration constants and equilibrium in aqueous solutions. These findings contribute to understanding the chemical behavior of acridine derivatives in different environments (McClelland et al., 1994).
3. Solid-Phase Synthesis Applications
9-Acridinecarboxylic acid has been used in the solid-phase synthesis of acridine-peptide conjugates. This synthesis process facilitates the generation of libraries for discovering nucleic acid ligands, demonstrating its potential in biochemical research and drug discovery (Carlson & Beal, 2000).
4. Chemiluminescent Properties
Certain derivatives of 9-acridinecarboxylic acid have been studied for their chemiluminescent properties, highlighting their potential as labels in biological and chemical luminescence studies. These derivatives can be detected at extremely low levels, indicating their suitability for sensitive diagnostic assays (Renotte et al., 2000).
5. Photophysical Studies and Surfactant Interactions
9-Aminoacridine derivatives have been synthesized and studied for their photophysical properties. Their interaction with different types of surfactants reveals insights into the structural and dynamic behavior of organized systems, important for understanding molecular interactions in various contexts (Alok, 2018).
6. Fluorescent Sensing and Detection
9-Acridone-4-carboxylic acid, a related compound, has been identified as an efficient fluorescent sensor for Cr(III), with applications in trace level detection and speciation studies. This highlights the role of acridine derivatives in environmental monitoring and analytical chemistry (Karak et al., 2011).
7. Photochemical Applications
The photochemical reactions of 9-acridinecarboxaldehyde in aqueous media have been explored, demonstrating the potential of acridine derivatives in photochemistry. These studies provide insights into the reaction mechanisms and products formed under various conditions, relevant for chemical synthesis and environmental studies (Palm, 2018).
Safety And Hazards
9-Acridinecarboxylic acid hydrate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
acridine-9-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAZWHSZYVXGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Acridinecarboxylic acid hydrate | |
CAS RN |
332927-03-4 | |
Record name | 9-Acridinecarboxylic Acid Hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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